![molecular formula C11H10N2O2 B3118755 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 241798-67-4](/img/structure/B3118755.png)
4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular weight of 202.21 . It is a solid substance at room temperature . The IUPAC name for this compound is 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole compounds, including 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a phenyl group and a carboxylic acid group .Chemical Reactions Analysis
Pyrazole compounds, including 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 202.21 . The compound is sealed in dry and stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives play a crucial role in drug development. Researchers have explored the pharmacological potential of this compound, leading to the discovery of drugs with diverse properties. For instance, some commonly used drugs incorporate the pyrazole ring as part of their structure. These drugs may exhibit anti-inflammatory, analgesic, vasodilator, or antidepressant effects .
Antileishmanial Activity
Certain pyrazole-bearing compounds have demonstrated potent antileishmanial activity. Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against Leishmania parasites. These compounds could serve as promising candidates for treating leishmaniasis .
Antimalarial Potential
In addition to antileishmanial effects, pyrazole derivatives have also shown promise as antimalarial agents. Researchers have explored their activity against Plasmodium parasites, contributing to the fight against malaria .
Molecular Simulation Studies
To understand the mechanisms underlying the biological activity of pyrazole derivatives, molecular simulation studies have been conducted. These studies provide insights into binding interactions, active sites, and binding free energies. For example, compound 13 (a pyrazole derivative) exhibited potent in vitro antipromastigote activity, with favorable binding patterns in specific protein pockets .
Synthesis Methods and Analogues
Researchers worldwide have documented various synthesis methods for accessing the pyrazole moiety. These methods range from transition-metal-catalyzed reactions to photoredox processes and one-pot multicomponent reactions. The continuous advancement of methodologies contributes to the development of novel pyrazole analogues with diverse applications .
Other Applications
Beyond the mentioned fields, pyrazole derivatives have been investigated for their roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. Their versatility makes them valuable tools in scientific research .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
Pyrazole compounds are known to influence various biochemical pathways, depending on their specific structures and targets
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .
Safety and Hazards
The safety information for 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid indicates that it has some hazards. The compound has hazard statements H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Future Directions
Pyrazole compounds, including 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
properties
IUPAC Name |
4-methyl-1-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-13(12-10(8)11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKEPMAEXHVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
241798-67-4 | |
Record name | 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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